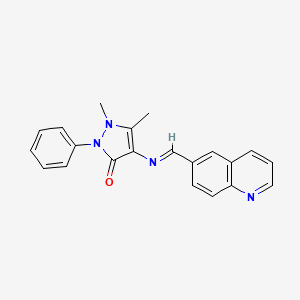
3-(benzenesulfonamido)-N-(pyridin-4-ylmethyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(benzenesulfonamido)-N-(pyridin-4-ylmethyl)benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry. This compound is also known as Bz-Phe-PyNMeS and is a derivative of sulfonamide.
Mecanismo De Acción
The mechanism of action of 3-(benzenesulfonamido)-N-(pyridin-4-ylmethyl)benzamide is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes, which play a crucial role in various physiological processes. For example, the inhibition of carbonic anhydrase by this compound can lead to a decrease in the production of bicarbonate ions, which can result in a decrease in pH and subsequent inhibition of tumor growth.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. It has been reported to exhibit anti-inflammatory effects by inhibiting the activity of cyclooxygenase-2 (COX-2) and reducing the production of prostaglandins. It has also been shown to induce apoptosis in cancer cells by inhibiting the activity of histone deacetylase and matrix metalloproteinases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 3-(benzenesulfonamido)-N-(pyridin-4-ylmethyl)benzamide in lab experiments is its ability to inhibit the activity of various enzymes, which can be useful in studying their physiological functions. However, one of the limitations of using this compound is its potential toxicity, which can limit its use in vivo.
Direcciones Futuras
There are several future directions for research on 3-(benzenesulfonamido)-N-(pyridin-4-ylmethyl)benzamide. One potential direction is to investigate its potential applications in treating various types of cancer, including breast, lung, and prostate cancer. Another potential direction is to explore its potential as a therapeutic agent for neurodegenerative diseases such as Alzheimer's disease. Additionally, further research is needed to fully understand the mechanism of action of this compound and to develop more efficient and cost-effective synthesis methods.
Métodos De Síntesis
The synthesis of 3-(benzenesulfonamido)-N-(pyridin-4-ylmethyl)benzamide is a complex process that involves several steps. One of the most common methods of synthesizing this compound is the reaction of 4-(chloromethyl)pyridine hydrochloride with 3-aminobenzenesulfonamide in the presence of a base such as potassium carbonate. The resulting intermediate is then treated with benzoyl chloride to obtain the final product.
Aplicaciones Científicas De Investigación
3-(benzenesulfonamido)-N-(pyridin-4-ylmethyl)benzamide has been extensively studied for its potential applications in medicinal chemistry and pharmacology. Several studies have shown that this compound exhibits anti-inflammatory, anti-cancer, and anti-tumor properties. It has also been shown to inhibit the activity of various enzymes, including carbonic anhydrase, histone deacetylase, and matrix metalloproteinases.
Propiedades
IUPAC Name |
3-(benzenesulfonamido)-N-(pyridin-4-ylmethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O3S/c23-19(21-14-15-9-11-20-12-10-15)16-5-4-6-17(13-16)22-26(24,25)18-7-2-1-3-8-18/h1-13,22H,14H2,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSTJIGSAXOSHKA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC(=C2)C(=O)NCC3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-Ethyl-9-nitro-11-oxobenzimidazolo[1,2-b]isoquinoline-6-carbonitrile](/img/structure/B7464319.png)
![Methyl 2-[4-(2-chloroacetamido)phenyl]acetate](/img/structure/B7464328.png)

![1-(1-cyclopropyl-2,5-dimethyl-1H-pyrrol-3-yl)-2-[(4-methylpyrimidin-2-yl)sulfanyl]ethanone](/img/structure/B7464337.png)
![2,3-dimethyl-N-[(5-methylthiophen-2-yl)methyl]cyclohexan-1-amine](/img/structure/B7464342.png)
![3-(4-fluorophenyl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine](/img/structure/B7464347.png)
![2-[2-Chloro-4-(ethylsulfamoyl)phenoxy]acetic acid](/img/structure/B7464355.png)
![2-[[4-[phenyl-[(Z)-(1,3,3-trimethylindol-2-ylidene)methyl]phosphinothioyl]oxyphenyl]methylidene]propanedioic acid](/img/structure/B7464380.png)
![2-[N-(benzenesulfonyl)-4-iodoanilino]-N-methyl-N-phenylacetamide](/img/structure/B7464383.png)
![1-(2,5-Dimethyl-1-phenylpyrrol-3-yl)-2-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)sulfanylethanone](/img/structure/B7464390.png)

(2-pyridyl)]amino}ethy l)amine](/img/structure/B7464400.png)
![3-[(4-fluorophenyl)sulfonylamino]-N,N-dipropylpropanamide](/img/structure/B7464410.png)
